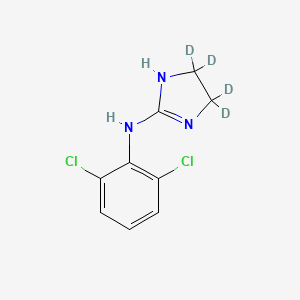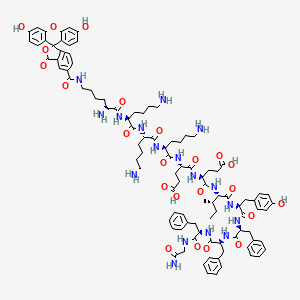
FAM-CSKtide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FAM-CSKtide is a biologically active peptide that serves as a fluorescently labeled substrate for C-terminal Src kinase (Csk) and various other kinases such as Axl, cKit, ERBB4, Fes, Flt3, IGF-1 receptor, MET, MUSK, PYK2, Ret, TIE2, TrkA, VEGF receptor 1, and VEGF receptor 2 . The compound is characterized by its fluorescence properties, with an absorption maximum at 494 nm and an emission maximum at 521 nm .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
FAM-CSKtide is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The FAM (fluorescein amidite) group is introduced at the N-terminus of the peptide to provide fluorescence properties .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and reproducibility. The process includes deprotection and coupling steps, followed by purification using high-performance liquid chromatography (HPLC) to achieve high purity .
Analyse Chemischer Reaktionen
Types of Reactions
FAM-CSKtide primarily undergoes peptide bond formation and cleavage reactions. It is stable under physiological conditions and does not readily undergo oxidation, reduction, or substitution reactions .
Common Reagents and Conditions
Peptide Bond Formation: Utilizes reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling reactions.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove protecting groups from the peptide.
Major Products Formed
The primary product formed from the synthesis of this compound is the peptide itself, with the FAM group providing fluorescence for detection and analysis .
Wissenschaftliche Forschungsanwendungen
FAM-CSKtide is widely used in scientific research due to its role as a substrate for various kinases. Its applications include:
Biochemistry: Used to study kinase activity and enzyme kinetics.
Cell Biology: Employed in assays to monitor kinase signaling pathways in cells.
Drug Discovery: Utilized in high-throughput screening assays to identify kinase inhibitors.
Medical Research: Investigated for its potential role in understanding diseases related to kinase dysregulation.
Wirkmechanismus
FAM-CSKtide functions as a substrate for C-terminal Src kinase (Csk) and other kinases. Upon phosphorylation by these kinases, the peptide undergoes a conformational change that can be detected through its fluorescence properties . This allows researchers to monitor kinase activity and study the molecular pathways involved in kinase signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
FAM-PEPtide: Another fluorescently labeled peptide used as a substrate for different kinases.
FITC-CSKtide: Similar to FAM-CSKtide but labeled with fluorescein isothiocyanate (FITC) instead of FAM.
Uniqueness
This compound is unique due to its specific sequence and the presence of the FAM group, which provides distinct fluorescence properties. This makes it particularly useful for studying a wide range of kinases and their activities .
Eigenschaften
Molekularformel |
C99H125N17O23 |
|---|---|
Molekulargewicht |
1921.1 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C99H125N17O23/c1-3-57(2)85(97(136)115-79(52-61-31-34-63(117)35-32-61)96(135)114-78(51-60-25-11-6-12-26-60)95(134)113-77(50-59-23-9-5-10-24-59)94(133)112-76(88(127)106-56-82(104)120)49-58-21-7-4-8-22-58)116-93(132)75(42-44-84(123)124)111-92(131)74(41-43-83(121)122)110-91(130)73(30-15-19-47-102)109-90(129)72(29-14-18-46-101)108-89(128)71(28-13-17-45-100)107-87(126)70(103)27-16-20-48-105-86(125)62-33-38-67-66(53-62)98(137)139-99(67)68-39-36-64(118)54-80(68)138-81-55-65(119)37-40-69(81)99/h4-12,21-26,31-40,53-55,57,70-79,85,117-119H,3,13-20,27-30,41-52,56,100-103H2,1-2H3,(H2,104,120)(H,105,125)(H,106,127)(H,107,126)(H,108,128)(H,109,129)(H,110,130)(H,111,131)(H,112,133)(H,113,134)(H,114,135)(H,115,136)(H,116,132)(H,121,122)(H,123,124)/t57-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,85-/m0/s1 |
InChI-Schlüssel |
STKBRLQSXYLMQY-FYRVVHPZSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCNC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCNC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


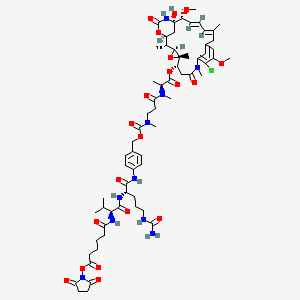
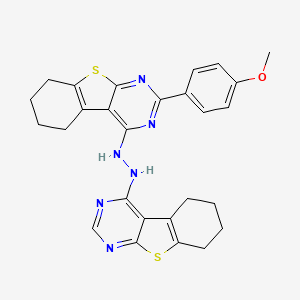
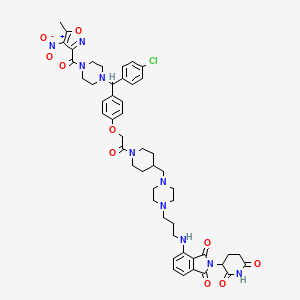
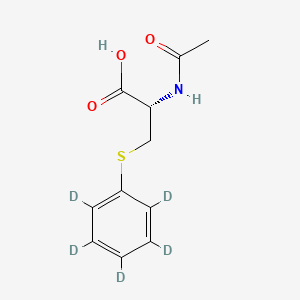
![2-amino-8-bromo-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12397094.png)

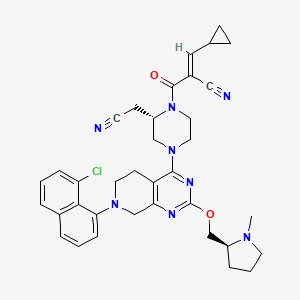
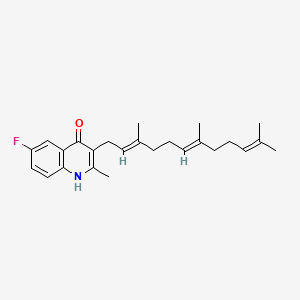
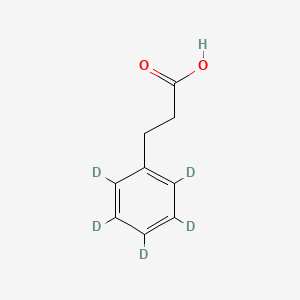
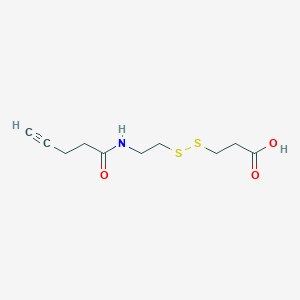
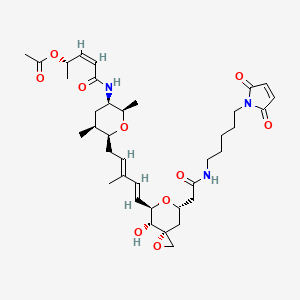
![(2R)-2,4,6-trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3-one](/img/structure/B12397142.png)
